tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers: is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a benzyl group attached to a pyrrolidine ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to attach the benzyl group to the pyrrolidine ring.
Amination: The amino group is introduced through nucleophilic substitution reactions.
tert-Butyl Protection: The tert-butyl group is often introduced to protect the carboxylate group during the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halides and acids.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The diastereomers can be used in asymmetric synthesis as chiral catalysts.
Biology:
Enzyme Inhibition: Potential use in studying enzyme inhibition due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in research involving receptor-ligand interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyl group can engage in hydrophobic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate
- tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate
- tert-butyl 3-amino-2-ethylpyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, phenyl, ethyl) on the pyrrolidine ring.
- Chemical Properties: Variations in reactivity, solubility, and stability due to different substituents.
- Biological Activity: Differences in binding affinity and specificity to molecular targets.
Conclusion
tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
1824245-21-7 |
---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.